![molecular formula C19H14ClN3OS3 B2802303 N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 954044-58-7](/img/structure/B2802303.png)
N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide
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Description
N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Scientific Research Applications
Structure-Activity Relationships
Studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have explored the structural modification of benzothiazole acetamides to improve metabolic stability. By examining various heterocyclic analogues, researchers aimed to reduce metabolic deacetylation, highlighting the compound's role in enhancing drug stability and efficacy in inhibiting cancer cell growth (Stec et al., 2011).
Antimicrobial and Antibacterial Activities
Several studies have synthesized derivatives of benzothiazole acetamides to evaluate their antimicrobial and antibacterial properties. Compounds have been tested against a range of bacterial strains, showing significant activity. This underscores the potential of benzothiazole acetamides as a framework for developing new antibacterial agents (Ramalingam et al., 2019); (Bhoi et al., 2015).
Photophysical Properties and Hydrogen Bonding
The photophysical properties of benzothiazole acetamides have been investigated, focusing on their hydrogen-bonding capabilities. Such studies provide insight into the molecular interactions and stability of these compounds, which could be crucial for their application in photophysical studies and materials science (Balijapalli et al., 2017).
Antitumor and Anticancer Activities
The exploration of benzothiazole acetamide derivatives for their potential antitumor and anticancer activities has been a significant area of research. These studies involve the synthesis of various derivatives and their evaluation against different cancer cell lines, providing a basis for the development of new anticancer agents (Yurttaş et al., 2015).
Synthesis Techniques and Characterization
Research has also focused on novel synthesis techniques, such as microwave-assisted synthesis, to develop new benzothiazole acetamide derivatives. These studies not only offer insights into efficient synthesis methods but also contribute to the characterization and understanding of the biological activities of these compounds (Borad et al., 2015).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS3/c20-13-5-3-4-12(8-13)10-25-19-21-14(11-26-19)9-17(24)23-18-22-15-6-1-2-7-16(15)27-18/h1-8,11H,9-10H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJKCFYUWWUGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CSC(=N3)SCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide |
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